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Compound of Interest

Compound Name: Clamikalant sodium

Cat. No.: B10752440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of

Clamikalant sodium (also known by its active form HMR-1883 and code HMR-1098), a

selective blocker of the ATP-sensitive potassium (K-ATP) channel developed for the potential

treatment of cardiac arrhythmias. This document details its mechanism of action,

electrophysiological effects, and safety pharmacology profile, presenting quantitative data in

structured tables, detailing experimental protocols, and visualizing key processes using

Graphviz diagrams.

Core Electrophysiological Profile of Clamikalant
Clamikalant is a cardioselective blocker of the ATP-dependent potassium channel (K-ATP).[1]

Its primary mechanism of action involves the inhibition of K-ATP channels, which are crucial in

linking cellular metabolism to electrical excitability in cardiomyocytes.[2][3] Under conditions of

metabolic stress, such as ischemia, the opening of these channels leads to a shortening of the

action potential duration (APD), which can contribute to arrhythmogenesis.[4] Clamikalant, by

blocking these channels, is designed to counteract this APD shortening.

Potency on K-ATP Channels
The inhibitory potency of Clamikalant has been characterized in various in vitro models. The

half-maximal inhibitory concentration (IC50) is a key parameter to quantify this potency.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b10752440?utm_src=pdf-interest
https://www.benchchem.com/product/b10752440?utm_src=pdf-body
https://personal.utdallas.edu/~tres/microelectrode/microelectrodes_ch04.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12035747/
https://www.researchgate.net/publication/6537127_Glibenclamide_Action_on_Myocardial_Function_and_Arrhythmia_Incidence_in_the_Healthy_and_Diabetic_Heart
https://pubmed.ncbi.nlm.nih.gov/17266547/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10752440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Notably, the inhibitory effect of Clamikalant is influenced by pH, with increased potency under

more acidic conditions that can mimic ischemia.[1]

Preparation K-ATP Opener Condition IC50 (µM) Reference

Guinea Pig

Papillary Muscle
Rilmakalim pH 7.4 1.8 [1]

Guinea Pig

Papillary Muscle
Rilmakalim pH 6.5 0.6 [1]

Guinea Pig

Ventricular

Myocytes

Rilmakalim pH 7.4 0.8 [1]

Guinea Pig

Ventricular

Myocytes

Rilmakalim pH 6.5 0.4 [1]

Recombinant

Kir6.2/SUR2A

Channels

Pinacidil Not Specified 0.30 ± 0.04 [2]

Table 1: Inhibitory Potency (IC50) of Clamikalant (HMR-1883) on K-ATP Channels

Effect on Cardiac Action Potential
In vitro studies have demonstrated that Clamikalant reverses the shortening of the cardiac

action potential duration (APD) induced by K-ATP channel openers.[1] This effect is central to

its proposed anti-arrhythmic mechanism. For instance, in guinea pig papillary muscle,

Clamikalant antagonized the APD shortening induced by rilmakalim.[1]

In Vitro Safety Pharmacology Profile
A critical aspect of drug development is the assessment of off-target effects on other key

cardiac ion channels, which can indicate a potential for pro-arrhythmic risk. A standard in vitro

safety panel assesses the compound's activity on channels such as hERG (IKr), Nav1.5 (fast

sodium current), and Cav1.2 (L-type calcium current).
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As comprehensive public data on the full cardiac safety panel for Clamikalant sodium is

limited, the following table presents a representative in vitro cardiac safety profile for a

cardiovascular drug, Omecamtiv mecarbil, to illustrate the expected data from such an

assessment. It is crucial to note that these values are for a different compound and are used

here for illustrative purposes only.

Ion Channel Current IC50 (µM) Test System

hERG (Kv11.1) IKr 125.5 HEK-293 Cells

Nav1.5 INa (peak) > 300 HEK-293 Cells

Cav1.2 ICa,L > 300 HEK-293 Cells

Table 2: Representative In Vitro Cardiac Safety Profile (Data for Omecamtiv mecarbil)[5]

Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize

Clamikalant sodium.

Isolation of Guinea Pig Ventricular Myocytes
This protocol is adapted from standard methods for isolating cardiac myocytes for

electrophysiological studies.[6][7]

Materials:

Langendorff perfusion system

Collagenase (Type II)

Protease (Type XIV)

Tyrode's solution (calcium-free and calcium-containing)

Dissection tools

Procedure:
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Humanely euthanize a guinea pig in accordance with institutional guidelines.

Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.

Retrogradely perfuse the heart with calcium-free Tyrode's solution for 5-10 minutes to wash

out blood.

Switch to perfusion with an enzyme solution containing collagenase and protease in calcium-

free Tyrode's solution for 10-15 minutes, or until the heart becomes flaccid.

Remove the heart from the cannula and mince the ventricular tissue in a high-potassium

storage solution.

Gently triturate the tissue with a pipette to release individual myocytes.

Filter the cell suspension to remove large tissue debris.

Gradually reintroduce calcium to the cell suspension to a final concentration of 1.8 mM.

Allow the cells to pellet by gravity and resuspend in fresh calcium-containing Tyrode's

solution.

Store the isolated myocytes at room temperature for use within 8 hours.

Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of K-ATP channel currents and action potentials from

isolated ventricular myocytes.[8][9][10]

Equipment and Solutions:

Patch-clamp amplifier and data acquisition system

Inverted microscope

Micromanipulator

Borosilicate glass capillaries for pipette fabrication
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External solution (Tyrode's solution with 1.8 mM CaCl2)

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 MgATP (pH

adjusted to 7.2 with KOH). For recording K-ATP currents, ATP can be omitted or reduced.

Procedure:

Plate isolated ventricular myocytes in a recording chamber on the stage of an inverted

microscope and perfuse with the external solution.

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when

filled with the internal solution.

Approach a single, healthy myocyte with the patch pipette and apply gentle suction to form a

high-resistance (GΩ) seal.

Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the

whole-cell configuration.

For K-ATP current recording (Voltage-Clamp):

Clamp the cell membrane at a holding potential of -80 mV.

Apply a voltage ramp or step protocol to elicit membrane currents.

To study K-ATP channels, perfuse the cell with a K-ATP channel opener (e.g., rilmakalim

or pinacidil) to induce an outward current.

Apply different concentrations of Clamikalant sodium to the external solution to

determine the concentration-dependent block of the opener-induced current and calculate

the IC50.

For Action Potential Recording (Current-Clamp):

Switch the amplifier to current-clamp mode.

Inject a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) to elicit an action

potential.
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Record baseline action potentials.

Perfuse with a K-ATP channel opener to induce APD shortening.

Apply Clamikalant sodium to observe the reversal of APD shortening.

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to

the in vitro characterization of Clamikalant sodium.
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K-ATP Channel Modulation in Cardiomyocytes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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